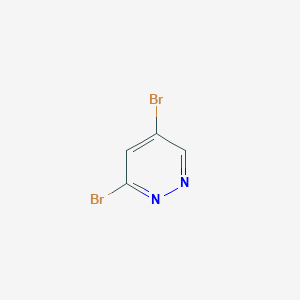

3,5-Dibromopyridazine

Description

Contextualization of Brominated Pyridazine (B1198779) Derivatives

Brominated pyridazine derivatives are part of a larger class of nitrogen-containing heterocyclic compounds that have seen a surge in research interest. mdpi.com This is due to their wide-ranging applications as therapeutic agents, chemiluminescent materials, and ligands in catalysis. mdpi.com The introduction of bromine atoms into the pyridazine ring significantly alters its electronic properties and reactivity, providing a handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions. mdpi.comcymitquimica.com The synthesis of these derivatives can be achieved through methods like cyclization reactions or functionalization of the pyridazine ring. mdpi.com

Theoretical Significance of Vicinal Halogenation in Diazine Systems

The term "vicinal" refers to the substitution of two adjacent atoms, which in the case of 3,5-dibromopyridazine, describes the relative positions of the bromine atoms to the ring nitrogens, though not to each other. In diazine systems like pyridazine, the placement of halogen atoms is crucial. Halogenation, the process of introducing halogen atoms, typically proceeds through an electrophilic addition mechanism when reacting with unsaturated compounds like alkenes. masterorganicchemistry.comyoutube.comleah4sci.com This reaction often results in the formation of a vicinal dihalide, where the halogens are on adjacent carbons. masterorganicchemistry.comleah4sci.com However, under certain conditions, such as low halogen concentration, substitution at an allylic position can occur via a radical chain mechanism. libretexts.org

The electronic properties of diazines like pyridazine can be studied using theoretical methods such as Density Functional Theory (DFT). iiste.orgindexcopernicus.com These studies help in understanding the effects of substituent atoms, like bromine, on the molecule's structure, energy levels, and reactivity. iiste.orgindexcopernicus.com For instance, theoretical calculations have been used to predict the selectivity of bromination reactions on pyridazine derivatives. researchgate.net

Historical and Current Gaps in Pyridazine Research

While the chemistry of many N-heterocycles is well-explored, pyridazine and its derivatives have been comparatively less understood. korea.edu Much of the early research focused on the synthesis of the parent pyridazine ring and its simple derivatives. acs.org However, recent years have seen a significant increase in studies focusing on the functionalization of the pyridazine core and the synthesis of complex derivatives with specific applications. researchgate.net A notable gap remains in the comprehensive understanding of the structure-property relationships in polysubstituted pyridazines. There is a need for more systematic studies on how different substitution patterns, particularly with halogens, influence the physicochemical and biological properties of these compounds.

Fundamental Research Questions Pertaining to this compound

The unique structure of this compound raises several fundamental research questions that are central to advancing the field of heterocyclic chemistry:

How does the presence and position of the two bromine atoms in this compound influence its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions?

What are the precise electronic effects of the bromine substituents on the pyridazine ring, and how do they compare to other dihalogenated pyridazines?

Can computational models accurately predict the regioselectivity of reactions involving this compound, guiding the synthesis of novel and complex molecular architectures?

What are the untapped synthetic potentials of this compound as a precursor for novel functional materials, agrochemicals, and pharmaceutical intermediates?

Answering these questions will undoubtedly pave the way for new discoveries and applications of pyridazine-based compounds.

Below is a table summarizing some of the key properties of this compound and the related compound 3,5-dibromopyridine (B18299) for comparison.

| Property | This compound | 3,5-Dibromopyridine |

| Chemical Formula | C4H2Br2N2 | C5H3Br2N |

| Molecular Weight | 237.88 g/mol nih.gov | 236.89 g/mol sigmaaldrich.com |

| Appearance | Not explicitly stated in search results | Pale yellow crystalline solid guidechem.com |

| Solubility | Not explicitly stated in search results | Soluble in Chloroform and Methanol (B129727); Insoluble in water guidechem.comfishersci.se |

| Melting Point | Not explicitly stated in search results | 110-115 °C sigmaaldrich.com |

| Key Reactions | Undergoes nucleophilic substitutions and coupling reactions cymitquimica.com | Undergoes lithiation and subsequent reaction with electrophiles sigmaaldrich.comchemicalbook.com; Used in Suzuki and Stille cross-coupling reactions fishersci.sechemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-4(6)8-7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNLOOKBPHONSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657781 | |

| Record name | 3,5-Dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-35-7 | |

| Record name | 3,5-Dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromopyridazine

Rational Design and Retrosynthesis of the 3,5-Dibromopyridazine Scaffold

The rational design of a synthetic route to this compound begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. A key disconnection for the pyridazine (B1198779) ring itself is the C-C bond and the N-N bond, which points towards a [4+2] cycloaddition reaction as a plausible forward synthetic step.

One effective retrosynthetic strategy for 3,5-disubstituted pyridazines involves the disconnection of the pyridazine ring to a 1,2,4,5-tetrazine (B1199680) and an alkyne. In the forward direction, this corresponds to an inverse-electron-demand Diels-Alder reaction. For this compound, this would conceptually involve the reaction of a 3,6-disubstituted 1,2,4,5-tetrazine with a dibromo-substituted dienophile, or more practically, the reaction of 1,2,4,5-tetrazine with a symmetrically substituted dibromoalkyne. However, the high reactivity and instability of such alkynes can be a limitation. A more viable approach involves using a stable alkyne followed by subsequent halogenation of the resulting pyridazine.

Another retrosynthetic approach considers the formation of the N-N bond late in the synthesis. This leads to precursors such as 1,4-dicarbonyl compounds which can undergo cyclization with hydrazine (B178648). For this compound, this would necessitate a 1,4-dicarbonyl precursor bearing bromine atoms at the appropriate positions.

Direct Bromination Strategies on Pyridazine Cores

The direct introduction of bromine atoms onto a pre-formed pyridazine ring presents a synthetic challenge due to the electron-deficient nature of the pyridazine nucleus. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack.

Electrophilic Aromatic Substitution on Pyridazine

Electrophilic aromatic substitution (EAS) on pyridazine is generally a difficult transformation requiring harsh reaction conditions. The pyridazine ring is significantly less reactive than benzene (B151609) and even less reactive than pyridine (B92270) towards electrophiles. The reaction is further complicated by the propensity of the ring nitrogen atoms to be protonated or to coordinate with Lewis acids under typical EAS conditions, which further deactivates the ring.

To overcome this low reactivity, activating the pyridazine ring is often necessary. One common strategy is the formation of a pyridazine N-oxide. The N-oxide group is electron-donating and can activate the ring towards electrophilic attack, directing substitution to the positions ortho and para to the N-oxide. Subsequent removal of the N-oxide group would then yield the desired substituted pyridazine. While this approach is well-established for pyridine chemistry, specific examples of the direct bromination of pyridazine N-oxide to yield this compound are not extensively documented in the literature.

Radical Halogenation Approaches

Radical halogenation offers an alternative to electrophilic substitution for the introduction of halogen atoms onto heterocyclic rings. This approach is less dependent on the electronic nature of the aromatic ring. However, the regioselectivity of radical reactions can sometimes be difficult to control. There is limited specific information available in the scientific literature regarding the direct radical bromination of the parent pyridazine molecule to selectively form this compound.

Precursor-Based Synthesis of this compound

Given the challenges associated with the direct bromination of pyridazine, the synthesis of this compound often relies on the construction of the pyridazine ring from appropriately substituted acyclic precursors or the transformation of other substituted pyridazine derivatives.

Cyclization Reactions for Pyridazine Ring Formation

A powerful method for the synthesis of the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. To obtain this compound via this route, a precursor such as a 2,4-dibromo-1,5-dicarbonyl compound would be required.

A notable example of this strategy is the synthesis of the analogous 3,5-dichloropyridazine (B104411). This compound can be prepared from 2,4,4,4-tetrachlorocrotonaldehyde. In this reaction, the tetrachlorinated aldehyde acts as the four-carbon backbone which, upon reaction with a hydrazine equivalent, undergoes cyclization and subsequent aromatization to form the dichloropyridazine ring. A similar strategy employing a suitably brominated precursor could, in principle, yield this compound.

The following table summarizes a selection of precursor-based cyclization reactions for the synthesis of substituted pyridazines.

| Precursor Type | Reagent | Product Type |

| 1,4-Dicarbonyl Compound | Hydrazine | Dihydropyridazine/Pyridazine |

| Mucohalic Acid | Hydrazine | Halogenated Pyridazinone |

| γ-Keto Acid | Hydrazine | Dihydropyridazinone |

Transformations of Substituted Pyridazines

Another versatile approach to this compound involves the chemical modification of a pre-existing, differently substituted pyridazine ring. This can involve the replacement of other functional groups with bromine atoms.

For instance, pyridazinediones or dihydroxypyridazines can serve as precursors. Treatment of these compounds with a strong brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide, can replace the hydroxyl or keto groups with bromine atoms.

Similarly, aminopyridazines can be converted to the corresponding bromopyridazines via diazotization reactions. The amino group can be converted into a diazonium salt, which can then be displaced by a bromide ion, often in the presence of a copper(I) bromide catalyst (Sandmeyer reaction). To synthesize this compound, a 3,5-diaminopyridazine precursor would be required.

The following table outlines some common transformations of substituted pyridazines that could be adapted for the synthesis of this compound.

| Starting Material | Reagent(s) | Product |

| 3,5-Pyridazinedione | POBr₃ / PBr₅ | This compound |

| 3,5-Diaminopyridazine | 1. NaNO₂, HBr; 2. CuBr | This compound |

| 3,5-Dichloropyridazine | HBr / NaBr | This compound (Halogen Exchange) |

Bromine Incorporation via Diazotization-Halogenation Sequences

One established route for the introduction of bromine atoms onto an aromatic ring, including the pyridazine system, is through a diazotization-halogenation sequence, commonly known as the Sandmeyer reaction or a related transformation. nih.govresearchgate.net This method involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by a bromide ion.

Diazotization: The precursor, an aminopyridazine, is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).

Halogenation: The resulting diazonium salt is then treated with a bromide source. In the classic Sandmeyer reaction, a copper(I) bromide (CuBr) catalyst is used, which facilitates the displacement of the diazonium group by a bromide ion, releasing nitrogen gas. nih.gov Modified procedures may utilize other bromine sources, such as elemental bromine, in the absence of a copper catalyst. heteroletters.org

For the synthesis of this compound, a suitable starting material would be 3-amino-5-bromopyridazine or 3,5-diaminopyridazine. In the case of the diamino precursor, the reaction conditions would need to be controlled to achieve the double diazotization and subsequent substitution. The use of polymer-supported bromides has also been explored as a method that can simplify the work-up process and allow for the regeneration of the reagent. researchgate.net Furthermore, photochemical Sandmeyer-type reactions, which utilize light to initiate the transformation, represent a modern alternative that can proceed under mild conditions. nih.gov

A patent describing the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine illustrates a similar diazotization step, where the aminopyridine is dissolved in sulfuric acid, cooled, and treated with an aqueous solution of sodium nitrite to form the diazonium intermediate before the addition of the halide source. google.com This underscores the applicability of this sequence to halogenated pyridine and pyridazine systems.

| Step | Reagents | Typical Conditions | Purpose |

| Diazotization | Aromatic Amine, Sodium Nitrite, Strong Acid (e.g., HBr) | 0–5 °C | Conversion of amino group to diazonium salt |

| Halogenation | Diazonium Salt, Bromide Source (e.g., CuBr, Bromine) | Varies (often slightly elevated temp.) | Displacement of diazonium group with bromide |

Modern Catalytic Approaches to this compound Synthesis

Recent advancements in organic synthesis have focused on the development of more efficient and selective catalytic methods. For the synthesis of this compound, palladium-catalyzed reactions and approaches guided by green chemistry principles are at the forefront of modern research.

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of heteroaromatic compounds, offering a more atom-economical alternative to traditional methods that require pre-functionalized starting materials. rsc.org This approach involves the direct conversion of a carbon-hydrogen (C-H) bond to a carbon-bromine (C-Br) bond.

While specific literature on the direct C-H bromination of the parent pyridazine to this compound is specialized, the principles are well-established for related heterocyclic systems like pyridines. rsc.orgacs.org The reaction mechanism typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) bromide (PdBr₂), which coordinates to the pyridazine ring. This is followed by the cleavage of a C-H bond to form a palladacycle intermediate. Subsequent reaction with a brominating agent, such as N-Bromosuccinimide (NBS) or hydrobromic acid, leads to the formation of the C-Br bond and regeneration of the active palladium catalyst. rsc.org

The regioselectivity of the bromination (i.e., directing the bromine to the 3 and 5 positions) is a critical challenge and can be influenced by the electronic properties of the pyridazine ring, the specific palladium catalyst and ligands used, and the reaction conditions. The pyridazine nucleus is known to be reactive in various palladium-catalyzed cross-coupling reactions, indicating its compatibility with palladium catalysis. cornell.edueurekaselect.com

| Catalyst System | Bromine Source | Potential Advantage |

| Pd(OAc)₂ / Ligand | N-Bromosuccinimide (NBS) | High efficiency, direct functionalization |

| PdBr₂ | Hydrobromic Acid (HBr) | Atom economy, avoids pre-functionalization |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of this compound synthesis, these principles can be applied to both the synthetic and purification stages.

Key green chemistry considerations include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or performing reactions under solvent-free conditions.

Atom Economy: Designing synthetic routes, such as direct C-H activation, that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Employing methods that proceed under milder conditions, such as lower temperatures and pressures. Photochemical reactions, for instance, can often be carried out at room temperature. nih.gov The use of microreactors allows for precise temperature control and enhanced safety, representing a green technology approach. google.com

Waste Reduction: Utilizing catalytic reactions over stoichiometric reagents reduces inorganic waste. Similarly, using supported reagents, which can be filtered off and potentially recycled, simplifies purification and minimizes waste streams. researchgate.net

A patent for the preparation of 3,5-dibromopyridine-N-oxide highlights the use of a microreactor as a typical green technology, citing advantages such as high yield, simple operation, enhanced safety, few impurities, and minimal waste generation. google.com These principles are directly transferable to the synthesis of this compound.

Advanced Purification and Isolation Techniques for this compound

The isolation and purification of the final product are critical steps to ensure high purity for subsequent applications. For this compound, a crystalline solid, several techniques are employed.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; examples from related dibromopyridine syntheses include methanol (B129727) and n-hexane. google.comchemicalbook.com

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, silica (B1680970) gel flash chromatography is frequently used. guidechem.com In this technique, the crude mixture is passed through a column of silica gel using an eluent (a solvent or mixture of solvents). The components of the mixture travel through the column at different rates, allowing for their separation.

Distillation: Steam distillation has been used to isolate crude 3,5-dibromopyridine (B18299), where the product is co-distilled with water, separating it from non-volatile impurities. chemicalbook.com

Washing and Filtration: A simple but important step involves washing the crude solid product with a solvent in which it is sparingly soluble. This can remove soluble impurities. For instance, washing with cold water has been employed to purify related compounds. google.com

The selection of a purification method depends on the nature of the impurities, the required purity level, and the scale of the synthesis. Often, a combination of these techniques is necessary to achieve the desired product quality.

| Technique | Description | Typical Solvents/Materials |

| Recrystallization | Purification of a solid by dissolving in a hot solvent and cooling to form crystals. | Methanol, n-Hexane google.comchemicalbook.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Silica Gel, Hexane/Ethyl Acetate mixtures guidechem.com |

| Steam Distillation | Purification of volatile compounds by bubbling steam through the mixture. | Water |

| Filtration & Washing | Physical separation of a solid from a liquid, often followed by rinsing the solid. | Cold Water, Organic Solvents |

Reactivity and Derivatization of 3,5 Dibromopyridazine

Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dibromopyridazine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a diverse range of functional groups onto the pyridazine (B1198779) ring. In this compound, the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the carbon-bromine bonds towards nucleophilic attack.

Amination Reactions for Nitrogen-Containing Derivatives

The introduction of nitrogen-based nucleophiles is a widely employed strategy for the synthesis of aminopyridazine derivatives, which are prevalent in medicinal chemistry. The reaction of this compound with various amines can be controlled to achieve either mono- or di-substitution.

Microwave-assisted synthesis has emerged as a facile and efficient method for the mono-amination of this compound. clockss.org For instance, reacting this compound with an excess of an aliphatic amine under microwave irradiation provides the corresponding 3-amino-5-bromopyridazine derivatives in good yields, without the need for metal catalysts or strong bases. clockss.org The use of excess amine is crucial for improving the yield of the mono-substituted product and preventing the formation of the bis-aminated by-product. clockss.org The initial substitution of a bromine atom with an electron-donating amino group deactivates the pyridazine ring towards further SNAr, thus favoring mono-substitution under these conditions. clockss.org

Traditional thermal methods for the amination of this compound often require harsh conditions and can lead to mixtures of products that are difficult to purify. clockss.org For example, the reaction with diisopropylamine (B44863) using a strong base like sodium t-butoxide/sodium amide resulted in a low yield of the desired 5-bromo-3-diisopropylaminopyridine along with by-products. clockss.org Similarly, reactions with dimethylamine (B145610) under basic conditions have been reported to yield mixtures of isomers. clockss.org

| Amine | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Pyrrolidine | Microwave, excess amine | 5-Bromo-3-(pyrrolidin-1-yl)pyridazine | Improved with excess amine | clockss.org |

| Diisopropylamine | t-BuONa/NaNH2, thermal | 5-Bromo-3-diisopropylaminopyridine | 30% | clockss.org |

| Dimethylamine | t-BuONa/NaNH2, thermal | Mixture of 5-bromo-3-dimethylaminopyridine and 5-bromo-4-dimethylaminopyridine | 1:1 mixture | clockss.org |

Oxygen and Sulfur Nucleophile Reactivity

In addition to nitrogen nucleophiles, this compound readily reacts with oxygen and sulfur nucleophiles. The reaction of 3,5-dibromopyridine (B18299) with sodium ethoxide in ethanol (B145695), for example, leads to the formation of 3-bromo-5-ethoxypyridine. fishersci.se Microwave heating can significantly accelerate these substitution reactions. For instance, the reaction of 2,5-dibromopyridine (B19318) with sodium ethoxide in ethanol under microwave irradiation gives 2-ethoxy-5-bromopyridine in a high isolated yield of 90%. tandfonline.com

Similarly, sulfur nucleophiles exhibit high reactivity towards halogenated pyridazines. Mono-substitution of 2,6-dibromopyridine (B144722) with sodium methanethiolate (B1210775) can be efficiently achieved in ethanol with microwave heating, yielding the corresponding product in 93% yield. tandfonline.com These examples highlight the general applicability of microwave-assisted SNAr reactions for the introduction of oxygen and sulfur functionalities onto the pyridazine core.

Regioselectivity and Stereochemical Considerations in SNAr

The regioselectivity of SNAr reactions on dihalopyridazines is influenced by the electronic properties of the ring and the nature of the nucleophile. In many dihalopyridines, nucleophilic attack is generally favored at the C4 position. researchgate.net However, the specific substitution pattern and the presence of other substituents can alter this preference.

For 3,5-disubstituted pyridine-N-oxides, the position of nucleophilic attack can be directed by the existing substituents. For instance, heating 3,5-dibromopyridine-N-oxide with sulphuryl chloride yields a mixture of 2-chloro-3,5-dibromopyridine (B1298877) as the main product along with a significant amount of 4-chloro-3,5-dibromopyridine. researchgate.net

In the case of polyhalogenated pyridines, the inherent reactivity differences of the halogen-substituted positions can be exploited for selective functionalization. The mechanistic similarities between SNAr and the oxidative addition step in Suzuki-Miyaura coupling mean that SNAr site-selectivity data can sometimes be used to predict the outcome of cross-coupling reactions. nih.gov Generally, both reactions are favored at the more electrophilic carbon atom when two identical halogen substituents are present. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. rsc.org In the case of this compound, selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.

Research has shown that the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a palladium catalyst like Pd(PPh3)2Cl2 can occur selectively at the C5 position. nih.govrsc.org However, it is noted that attributing this selectivity solely to the ligand can be misleading, as other reaction parameters also play a significant role. nih.govrsc.org In contrast, for 3,5-dichloropyridazine (B104411), the reaction with a pyridine (B92270) boronic acid using Pd(PPh3)4 as the catalyst tends to yield the C3 substituted product as the major isomer. nih.govrsc.org

The choice of catalyst and ligands is critical for achieving high yields and selectivity. For the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines from a dibromopyridine derivative, Pd(OAc)2 with Buchwald ligands such as S-Phos and X-Phos in toluene (B28343) with K3PO4 as the base was found to be highly effective, leading to almost quantitative formation of the diarylated product. beilstein-journals.org

| Substrate | Coupling Partner | Catalyst System | Major Product | Reference |

|---|---|---|---|---|

| This compound | Aryl boronic acid | Pd(PPh3)2Cl2 / K3PO4 / DMF | C5-substituted | rsc.org, nih.gov |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh3)4 / Na2CO3 / 1,4-dioxane | C3-substituted | rsc.org, nih.gov |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic acids | Pd(OAc)2 / S-Phos or X-Phos / K3PO4 / Toluene | 3,5-Diaryl-2,4,6-trimethylpyridines | beilstein-journals.org |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction provides a direct route for the introduction of alkyne moieties onto the pyridazine ring, forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The Sonogashira coupling has been successfully applied to polyhalogenated pyridines. For instance, a method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed, allowing for the preparation of a variety of mono-, di-, tri-, and tetraalkynylated pyridines in good yields. rsc.org The reaction conditions can be optimized to control the degree of substitution. By using a stoichiometric amount of the alkyne, it is possible to achieve a statistical mixture of mono- and bis-coupled products, which can then be separated. rsc.org

The development of copper-free Sonogashira coupling conditions has expanded the scope and applicability of this reaction, particularly for the synthesis of complex molecules under milder conditions. wikipedia.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. This reaction is particularly valuable for the derivatization of halo-heterocycles like this compound, enabling the formation of carbon-nitrogen bonds.

The versatility of the Buchwald-Hartwig amination has been demonstrated in the successful N-arylation of a wide range of aryl and heteroaryl halides with various amines, including primary and secondary amines, anilines, and even imidazole. nanochemres.orgnanochemres.org This suggests that this compound can be readily functionalized with diverse amino groups. The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand. nanochemres.orgresearchgate.netnih.gov The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. For instance, Xantphos has been effectively used in the amination of aminopyrimidines. nih.gov

The reaction mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the active Pd(0) catalyst. researchgate.netorganic-chemistry.org

Recent advancements have introduced more robust and reusable catalyst systems. For example, a superferromagnetic nanoparticle-supported N-heterocyclic carbene palladium(II) complex (SPIONs-bis(NHC)-Pd(II)) has been developed for the Buchwald-Hartwig reaction. nanochemres.orgnanochemres.org This catalyst allows for efficient C-N coupling with low catalyst loading and can be easily recovered using an external magnet. nanochemres.org Such systems offer a more sustainable approach to the synthesis of aminated pyridazine derivatives.

The chemoselectivity of the Buchwald-Hartwig amination has been explored with di- and tri-halogenated substrates. For instance, reactions with 1,4-dibromobenzene (B42075) and 2,6-dibromopyridine have been shown to proceed effectively, indicating that sequential or double amination of this compound is a feasible synthetic strategy. nanochemres.orgnanochemres.org

| Aryl Halide | Amine | Catalyst System | Product | Reference(s) |

| Halopyridines | Primary and secondary amines, imidazole, anilines | SPIONs-bis(NHC)-Pd(II) | N-substituted aminopyridines | nanochemres.orgnanochemres.org |

| 2-Chloropyrimidines | Various anilines | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |

Stille Coupling and Related Organostannane Chemistry

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide, is a highly effective method for forming carbon-carbon bonds. This reaction is well-suited for the functionalization of this compound, allowing for the introduction of a wide variety of organic substituents.

The synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives has been achieved using Stille or Suzuki type reactions starting from 3,5-dibromopyridine. chemicalbook.comfishersci.sehsppharma.com This highlights the utility of these cross-coupling methods for creating complex heterocyclic structures. The preparation and use of stannylindoles in mono or bis cross-coupling reactions have been described, with each step being optimized.

In a related application, 5-bromo-2,2'-bipyridine (B93308) derivatives were synthesized via the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl-substituted analogues. nih.gov This demonstrates the regioselective nature of the Stille coupling, where the more reactive bromine can be selectively targeted. Furthermore, the reductive symmetric coupling of 2,5-dibromopyridine with hexa-n-butyldistannane yielded 5,5'-dibromo-2,2'-bipyridine, showcasing another facet of organostannane chemistry. nih.gov

The general mechanism of the Stille coupling involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Organic Halide | Organostannane | Catalyst | Product | Reference(s) |

| 3,5-Dibromopyridine | Stannylindoles | Palladium catalyst | 3,5-Bis(2-indolyl)pyridine and related derivatives | chemicalbook.comfishersci.sehsppharma.com |

| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | Palladium catalyst | 5-Bromo-2,2'-bipyridine | nih.gov |

| 2,5-Dibromopyridine | Hexa-n-butyldistannane | Palladium catalyst | 5,5'-Dibromo-2,2'-bipyridine | nih.gov |

Asymmetric Catalytic Transformations Utilizing this compound

While direct asymmetric transformations on the this compound core are not extensively documented, the related 3,5-dibromopyridine scaffold serves as a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands, often featuring a pyridine backbone, can coordinate with transition metals to create chiral catalysts capable of inducing enantioselectivity in a variety of chemical reactions.

For instance, a library of chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives has been synthesized starting from 3,5-dibromo-4-chloropyridine. bham.ac.uk These catalysts were designed to incorporate structural variations that could influence their catalytic activity and enantioselectivity. Similarly, chiral 2-aryl-6-alkylpyridine alcohol ligands have been prepared from 2,6-dibromopyridine through a sequence involving stereoselective addition and subsequent Suzuki cross-coupling. researchgate.net These ligands have been used to create chiral N,N,O-tridentate Au(III) complexes that have shown high catalytic activity. researchgate.net

The development of chiral ligands often involves a modular approach, allowing for the systematic variation of electronic and steric properties. diva-portal.org Chiral pyridyl alcohols and C₂-symmetric 2,2'-bipyridines have been synthesized from chiral pool starting materials and used as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org The absolute configuration of the product was found to be determined by the absolute configuration of the carbinol carbon atom in the ligand. diva-portal.org

Lithiation and Functionalization at Pyridazine C-H Bonds

Beyond the functionalization at the carbon-bromine bonds, the pyridazine ring itself can undergo reactions at its C-H bonds, primarily through lithiation followed by electrophilic quenching. This approach offers a complementary strategy for introducing substituents at positions not occupied by halogens.

Selective Deprotonation and Electrophilic Quenching

The direct deprotonation of pyridazine and its derivatives can be achieved using strong bases, such as lithium amides. The regioselectivity of this process is often influenced by the electronic nature of the substituents already present on the ring.

For the related 3,5-dibromopyridine, lithiation with lithium diisopropylamide (LDA) followed by reaction with various electrophiles leads to the formation of 4-alkyl-3,5-dibromopyridines in high yields. chemicalbook.comfishersci.sehsppharma.com This indicates that the C-4 position, situated between the two bromine atoms, is the most acidic and therefore the preferred site of deprotonation. A similar regioselectivity can be anticipated for this compound. The use of mixed Mg/Li amides, such as TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), can also achieve highly regioselective magnesiation at the C-2 position of 3,5-dibromopyridine. znaturforsch.com

The resulting organolithium or organomagnesium species is a potent nucleophile that can react with a wide array of electrophiles. This allows for the introduction of various functional groups, including alkyl, carbonyl, and cyano groups, at the C-H position of the pyridazine ring. For example, quenching with DMF would introduce a formyl group, which can be further elaborated. znaturforsch.com

The choice of base and reaction conditions is critical for achieving the desired regioselectivity and avoiding side reactions, such as halogen-metal exchange. Low temperatures are typically employed to control the reactivity of the organometallic intermediates.

| Substrate | Base | Electrophile | Product | Reference(s) |

| 3,5-Dibromopyridine | LDA | Alkyl halides | 4-Alkyl-3,5-dibromopyridines | chemicalbook.comfishersci.sehsppharma.com |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | DMF | 3,5-Dibromo-2-formylpyridine | znaturforsch.com |

| 2-Benzyl-5-chloropyridazin-3(2H)-one | TMPMgCl·LiCl | Various electrophiles | 4-Substituted-2-benzyl-5-chloropyridazin-3(2H)-ones | acs.org |

Tandem Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, involve two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. These sequences are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures.

The functionalized pyridazine core, derived from this compound, can serve as a versatile building block in tandem reaction sequences. For example, a tandem Suzuki-condensation ring closure has been used to synthesize novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring systems. semmelweis.hu This sequence starts with haloamines of pyridazinones, which can be synthesized from the corresponding dibromo-pyridazinones. semmelweis.hu

Another example involves tandem reactions for the synthesis of dihydro-α-carbolines and α-carbolines. researchgate.net While not directly involving this compound, this illustrates the power of tandem strategies in heterocyclic synthesis. Such approaches often rely on the strategic placement of reactive functional groups that can participate in sequential cyclization or coupling reactions.

The development of one-pot sequential palladium-catalyzed reactions, such as a combination of Heck olefination, direct arylation, and hydrogenation, further expands the possibilities for complex molecule synthesis starting from simple dihaloheterocycles. nih.gov These strategies highlight the potential for using this compound as a starting material in intricate, multi-step transformations that are carried out in a single reaction vessel.

Oxidation Reactions of the Pyridazine Ring

N-Oxidation of this compound

There is no specific information available in the surveyed scientific literature regarding the N-oxidation of this compound. While the N-oxidation of pyridines and other heterocyclic compounds is a common transformation, dedicated studies detailing the reaction conditions, reagents, and outcomes for this compound are absent from the accessible research databases.

Reduction Chemistry of Bromine Substituents on this compound

Similarly, there is a lack of documented research on the specific reduction of the bromine substituents on this compound to yield either monobromopyridazine or the parent pyridazine. Methodologies for the reductive dehalogenation of bromo-aromatic compounds are well-established, including catalytic hydrogenation and metal-catalyzed reductions. However, their application to this compound has not been specifically reported in the available literature.

Due to the absence of direct and verifiable research data, a detailed and scientifically accurate discussion on the N-oxidation and reductive debromination of this compound cannot be provided at this time.

Spectroscopic and Structural Characterization of 3,5 Dibromopyridazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including halogenated pyridazines. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular skeleton and connectivity can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 3,5-Dibromopyridazine, the structure suggests a simple ¹H NMR spectrum due to molecular symmetry. The two hydrogen atoms, H-4 and H-6, are in distinct chemical environments. The proton at the C-6 position is adjacent to a nitrogen atom, while the proton at the C-4 position is situated between the two bromine-bearing carbons. This results in two signals in the aromatic region of the spectrum, typically appearing as doublets due to coupling with each other.

While specific experimental data for this compound is not widely published, data for related derivatives such as 3,6-dibromopyridazine-4,5-diamine provides insight into the proton environments of a substituted dibromopyridazine ring. mdpi.com

Table 1: ¹H NMR Data for a 3,6-dibromopyridazine (B94444) Derivative

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 3,6-dibromopyridazine-4,5-diamine | DMSO-d₆ | 5.60 | singlet | 4H (NH₂) | mdpi.com |

Note: In this specific derivative, the ring protons are substituted by amino groups, hence only the signal for the amine protons is observed.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms. In this compound, three distinct carbon signals are expected: one for C-4, one for C-6, and one for the two equivalent bromine-substituted carbons (C-3 and C-5). The carbons attached to the electronegative bromine (C-3, C-5) and nitrogen atoms (C-6) are expected to be deshielded and appear at a lower field (higher ppm value) compared to C-4.

Experimental data for derivatives like 3,6-dibromopyridazine-4,5-diamine confirms the chemical shifts for the carbon skeleton in a dibrominated pyridazine (B1198779) system. mdpi.com In this case, the two bromine-substituted carbons (C-3 and C-6) are found at δ 139.8 ppm, while the two amino-substituted carbons (C-4 and C-5) are located at δ 136.0 ppm. mdpi.com

Table 2: ¹³C NMR Data for a 3,6-dibromopyridazine Derivative

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| 3,6-dibromopyridazine-4,5-diamine | DMSO-d₆ | 139.8 | C-3, C-6 | mdpi.com |

| 136.0 | C-4, C-5 | mdpi.com |

Nitrogen-15 NMR (¹⁵N NMR) is a powerful, albeit less common, technique for directly probing the electronic structure of nitrogen atoms within a heterocyclic ring. For pyridazine and its derivatives, the ¹⁵N chemical shifts are sensitive to substitution patterns and electronic effects. researchgate.netnih.gov Studies on various pyridazine derivatives have shown that N-alkylation can cause significant upfield shifts of the nitrogen signal, on the order of 100 ppm or more. researchgate.net Similarly, coordination to a metal center also results in substantial shielding of the nitrogen nuclei. researchgate.net For instance, in an iridium-pyridazine complex, the ¹⁵N chemical shift of the nitrogen bound trans to a hydride ligand was observed at δ 326.2, a significant shift from the free ligand value of δ 383.2. rsc.org This high sensitivity makes ¹⁵N NMR an invaluable tool for studying reactions and interactions at the nitrogen centers of the pyridazine core.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their scalar coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign which proton signal corresponds to which carbon signal (H-4 to C-4 and H-6 to C-6). This technique has been successfully used for the complete assignment of spectra for various pyridazinone derivatives. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). For this compound, HMBC is crucial for assigning the quaternary carbons. For example, the H-4 proton would show correlations to the bromine-substituted C-3 and C-5, as well as to C-6. The H-6 proton would show correlations to C-4 and C-5. These cross-peaks provide definitive evidence for the connectivity of the entire ring system. researchgate.netnih.gov

These 2D techniques are routinely applied in the characterization of new pyridazine derivatives to provide conclusive structural proof. researchgate.netscite.ai

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the types of chemical bonds and functional groups present in a molecule by measuring the absorption of infrared radiation.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyridazine ring, involving both C=N and C=C bonds, are expected in the 1600-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds would appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

C-Br stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Experimental FTIR data for the derivative 3,6-dibromopyridazine-4,5-diamine shows several characteristic peaks, including N-H stretching bands (3426-3124 cm⁻¹) from the amino groups and ring vibrations (1655-1516 cm⁻¹). mdpi.com

Table 3: Experimental FTIR Data for a 3,6-dibromopyridazine Derivative

| Compound | Vibrational Mode | Frequency (ν, cm⁻¹) | Reference |

| 3,6-dibromopyridazine-4,5-diamine | N-H stretching | 3426, 3329, 3258, 3195, 3124 | mdpi.com |

| Ring vibrations | 1655, 1639, 1619, 1543, 1516 | mdpi.com | |

| Other | 1349, 1285, 1086, 907, 678, 669, 600 | mdpi.com |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a non-destructive analytical method used to examine the vibrational modes of molecules. horiba.com For this compound, the Raman spectrum would show specific frequencies related to the pyridazine ring and the carbon-bromine bonds. Vibrational modes of the pyridazine ring, such as stretching and deformation, are found in the fingerprint region of the spectrum. The C-Br stretching vibrations are typically observed at lower frequencies.

A study on halogenated pyridines, such as 3,5-dibromopyridine (B18299), utilized Fourier Transform (FT) Raman spectroscopy to analyze their vibrational spectra. nih.govresearchgate.net The interpretation of these spectra is often supported by normal coordinate analysis and density functional theory (DFT) calculations, which allow for the assignment of observed Raman bands to specific vibrational modes. nih.govresearchgate.net This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties.

Below is a table summarizing typical frequency ranges for key vibrational modes in halogenated pyridazines, based on data from related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Pyridazine Ring Stretching | 1300 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| Ring Breathing | 950 - 1050 |

| C-Br Stretching | 500 - 700 |

| Ring Torsional Modes | < 400 |

Note: The precise frequencies for this compound require specific experimental data and computational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. In the mass spectrum of this compound, the molecular ion peak would display a characteristic isotopic pattern due to the two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), resulting in a distinctive M, M+2, and M+4 peak pattern with an approximate 1:2:1 intensity ratio.

Upon ionization, this compound undergoes fragmentation, providing valuable structural information. Common fragmentation pathways for halogenated heterocyclic compounds involve the initial loss of a bromine atom, followed by the loss of the second bromine atom or cleavage of the ring with the elimination of molecules like HCN or N₂. researchgate.netlibretexts.org The study of these fragment ions helps to confirm the molecular structure. arkat-usa.orgresearchgate.net

High-resolution mass spectrometry (HRMS) can be used to determine the exact masses of the parent and fragment ions, which further verifies the elemental composition of each species.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.orgnih.gov While a specific crystal structure for this compound is not available in the searched literature, analysis of related brominated pyridazine and pyridine (B92270) derivatives provides insights into expected structural features. researchgate.netrsc.org

The crystal structure would likely reveal a planar pyridazine ring. The packing in the crystal would be influenced by intermolecular interactions such as halogen bonding (Br···N or Br···Br) and π-π stacking between the aromatic rings. rsc.org These non-covalent interactions are crucial in defining the solid-state architecture. For instance, the crystal structure of 1-(p-bromophenyl)-5-bromopyridazine-3,6-dione was definitively established using X-ray crystallography. researchgate.net

The table below presents expected ranges for key structural parameters based on related molecules.

| Parameter | Expected Value Range |

| C-Br Bond Length (Å) | 1.85 - 1.90 |

| C-N Bond Length (Å) | 1.32 - 1.35 |

| N-N Bond Length (Å) | 1.33 - 1.36 |

| C-C Bond Length (Å) | 1.38 - 1.42 |

| C-N-N Bond Angle (°) | 118 - 122 |

| N-N-C Bond Angle (°) | 118 - 122 |

Note: These are generalized ranges and would be precisely determined by a specific X-ray crystallographic analysis of this compound.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Luminescence

UV-Visible absorption spectroscopy is used to investigate the electronic transitions within a molecule. researchgate.netshu.ac.uk The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. libretexts.orgtanta.edu.eg The π → π* transitions typically have higher molar absorptivities (1,000 to 10,000 L mol⁻¹ cm⁻¹) and occur at shorter wavelengths, while the n → π* transitions are weaker (10 to 100 L mol⁻¹ cm⁻¹) and appear at longer wavelengths. shu.ac.uk

The bromine substituents on the pyridazine ring can influence the position and intensity of these absorption bands. The photophysical properties of pyridazine derivatives, including their luminescence, are an active area of research. mdpi.comfrontiersin.org The introduction of different substituents can tune the electronic and emission properties. frontiersin.orguniv-rennes.fr For example, some pyridazine-based compounds have been shown to exhibit thermally activated delayed fluorescence (TADF). frontiersin.org

Fluorescence spectroscopy measures the light emitted from an excited electronic state. uni-mainz.de While many simple pyridazines are not strongly luminescent, substitutions can enhance fluorescence. researchgate.net The luminescence of this compound and its derivatives would depend on the interplay between radiative and non-radiative decay processes from their excited states. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 300 | 1,000 - 10,000 |

| n → π | 300 - 400 | 10 - 1,000 |

Note: Specific λmax and ε values for this compound require experimental determination.

Computational and Theoretical Investigations of 3,5 Dibromopyridazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are essential for predicting molecular geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3,5-dibromopyridazine, a DFT study would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

A standard approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The output of this calculation would provide key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | Data not available |

| C-N | Data not available | |

| N-N | Data not available | |

| C-C | Data not available | |

| C-H | Data not available | |

| Bond Angle | ∠Br-C-C | Data not available |

| ∠C-N-N | Data not available | |

| ∠N-N-C | Data not available |

Note: This table represents the type of data that would be generated. Specific values are not available in the searched literature.

Further calculations could explore the energy landscapes, identifying transition states and local minima, which are crucial for understanding the compound's conformational flexibility and reaction pathways.

Ab Initio Methods for Accurate Spectroscopic Predictions

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory. While computationally more intensive, they can provide more accurate predictions for electronic properties and are often used to benchmark DFT results.

These methods are particularly valuable for predicting spectroscopic data, such as vibrational frequencies (IR and Raman). A computational study would calculate these frequencies, which can be compared with experimental spectra to confirm the structure and understand the vibrational modes of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show regions of negative potential (in red) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue) would be expected near the hydrogen and bromine atoms, suggesting sites for nucleophilic attack. The bromine atoms, being electronegative, would also influence the potential of the adjacent carbon atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a computational analysis would provide the energies of these orbitals and the resulting energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the expected output of an FMO analysis. Specific values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. For this compound, an NBO analysis would reveal the nature of the C-Br, C-N, N-N, and C-H bonds, as well as the delocalization of electron density within the pyridazine (B1198779) ring.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the reactants, intermediates, transition states, and products, chemists can map out the entire energy profile of a reaction. For this compound, this could involve studying its behavior in various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. Computational methods would allow for the determination of activation energies, which would help in predicting the feasibility and kinetics of different reaction pathways. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and the influence of the surrounding environment on a molecule's behavior. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. By examining studies on analogous pyridazine derivatives and halogenated heterocyclic systems, a comprehensive picture of how MD simulations would elucidate the conformational dynamics and solvent effects of this compound can be constructed. researchgate.netscispace.com

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows for the characterization of various molecular properties, including conformational changes and interactions with solvent molecules. For a molecule like this compound, MD simulations can provide insights into the flexibility of the pyridazine ring and the rotational freedom around the carbon-bromine bonds, although the pyridazine ring itself is largely planar and rigid.

Conformational Analysis:

The conformational flexibility of this compound is expected to be limited due to the aromatic nature of the pyridazine ring. The primary conformational freedom would involve slight out-of-plane vibrations of the bromine atoms. MD simulations can be employed to sample these motions and determine the energetically preferred conformations. A typical approach would involve placing a single this compound molecule in a simulation box and running the simulation for a sufficient duration to explore its conformational space.

A hypothetical potential energy surface scan could be performed to identify stable conformers. The results would likely indicate that the planar conformation is the most stable, with energy barriers to any significant out-of-plane distortion.

Illustrative Potential Energy Scan Data for this compound

This table presents hypothetical data for illustrative purposes, as direct experimental or computational results are not available.

| Dihedral Angle (C-C-N-N) (degrees) | Relative Potential Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.0 | Planar (Minimum Energy) |

| 10 | 2.5 | Slightly Twisted |

| 20 | 8.0 | Twisted |

Solvent Effects:

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly adept at modeling these interactions and quantifying their effects on the solute's structure and properties. Simulations would typically involve solvating a this compound molecule in a box of explicit solvent molecules, such as water, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO).

The simulations can reveal the structure of the solvation shell around the this compound molecule. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from specific atoms of the solute. For instance, the RDFs around the nitrogen and bromine atoms would indicate the strength and nature of their interactions with the solvent. In polar protic solvents like water, hydrogen bonding between the solvent and the nitrogen atoms of the pyridazine ring would be expected.

Furthermore, MD simulations can be used to compute the free energy of solvation, which provides a measure of how favorably the molecule interacts with the solvent. This information is crucial for understanding its solubility and partitioning behavior between different phases. The influence of the solvent on the conformational preferences, though likely minor for a rigid molecule like this compound, can also be assessed.

Illustrative Radial Distribution Function (RDF) Peak Data for this compound in Water

This table presents hypothetical data for illustrative purposes, as direct experimental or computational results are not available.

| Atom Pair | First Peak Position (Å) | Coordination Number | Interaction Type |

|---|---|---|---|

| N...H (Water) | 1.8 | 2.1 | Hydrogen Bond |

| Br...O (Water) | 3.4 | 5.8 | van der Waals |

Potential Applications of 3,5 Dibromopyridazine and Its Advanced Derivatives

Contributions to Medicinal Chemistry Research

Scaffold for Drug Discovery and Development

The pyridazine (B1198779) ring system is recognized as a promising structural unit for drug design. niscair.res.in Derivatives of pyridazine have demonstrated a broad range of therapeutic potentials, including anti-inflammatory, antibacterial, anticancer, and cardiovascular effects. researchgate.net The compound 3,5-Dibromopyridazine, in particular, serves as a valuable scaffold because the two bromine atoms can be selectively replaced or modified through various cross-coupling reactions. niscair.res.inuni-muenchen.de This allows for the systematic construction of diverse molecular libraries and the optimization of lead compounds in the drug discovery process. uni-muenchen.de The ability to functionalize the pyridazine core at specific positions is crucial for fine-tuning the pharmacological profile of new drug candidates. niscair.res.in

Table 1: Investigated Pharmacological Activities of Pyridazine Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | researchgate.net, scispace.com |

| Anti-inflammatory | researchgate.net, scispace.com |

| Antihypertensive | scispace.com, benthamdirect.com |

| Antibacterial | researchgate.net, scispace.com |

| Antifungal | scispace.com |

| Anticonvulsant | benthamdirect.com |

Precursors for Receptor Ligands and Enzyme Inhibitors

While specific research on receptor ligands and enzyme inhibitors derived directly from this compound is emerging, the broader class of pyridazine derivatives is well-established for its interaction with various biological targets. benthamdirect.comscispace.com For instance, pyridazinone derivatives have been extensively studied for their diverse biological effects, which inherently involve interactions with enzymes and cellular receptors. scispace.com The analogous compound, 3,5-dibromopyridine (B18299), has been shown to be a potent inhibitor of the enzyme cholinesterase. biosynth.commyuchem.com The reactive bromine atoms on the this compound ring serve as crucial handles for synthetic chemists to introduce different functional groups, enabling the synthesis of novel compounds designed to bind to specific enzyme active sites or cell surface receptors. This makes this compound a key starting material for developing new generations of targeted therapeutics.

Role in Materials Science Research

The unique electronic and structural characteristics of the pyridazine ring make it an attractive component for advanced materials. cymitquimica.comliberty.edu Chemical suppliers explicitly list materials science as a primary application area for this compound, indicating its role in the synthesis of novel functional materials. cymitquimica.comsigmaaldrich.com

Building Blocks for Functional Polymers and Coordination Polymers

This compound is a valuable building block for the synthesis of functional polymers. The bromine atoms can be readily used in cross-coupling reactions, such as Suzuki or Stille couplings, to create extended π-conjugated polymer chains. rsc.org Although much of the existing research has focused on the analogous 3,5-dibromopyridine for creating conjugated polymers and coordination polymers, the principles are directly applicable. researchgate.netrsc.orgresearchgate.netacs.org For instance, research on polymers containing 3,5-disubstituted pyridine (B92270) units has shown that this specific linkage pattern influences properties like thermal stability and the electronic energy levels of the resulting polymer. researchgate.net These findings suggest that polymers derived from this compound could exhibit unique and potentially advantageous properties for various material applications.

Precursors for Optoelectronic Materials (e.g., Organic Solar Cells, OLEDs)

Pyridazine-based compounds are actively being investigated for their use in optoelectronic devices. liberty.edu The electron-deficient nature of the pyridazine ring makes it a suitable component for n-type organic semiconductors, which are essential for devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Research has shown that dihalogenated pyridazine derivatives are valuable precursors for synthesizing photoactive materials. mdpi.com For example, 3,6-dibromopyridazine-4,5-diamine, an isomer of this compound, is used as a starting material for components in OSCs and OLEDs. mdpi.comresearchgate.netresearchgate.net These fused heterocyclic systems often exhibit donor-acceptor-donor (D-A-D) structures, which are highly effective in organic electronics. researchgate.netresearchgate.net The availability of this compound provides another pathway for researchers to design and synthesize novel pyridazine-containing materials with tailored electronic properties for next-generation optoelectronic applications.

Intermediate in Agrochemical Research

The pyridazine scaffold is of significant importance in the field of crop protection. researchgate.net Numerous compounds containing the pyridazine ring have been successfully commercialized as agrochemicals, demonstrating a range of bioactivities. benthamdirect.comscispace.comrlavie.com These include applications as herbicides, fungicides, and insecticides. liberty.eduresearchgate.net For example, certain pyridazine-containing herbicides function by inhibiting photosynthesis in weeds. liberty.edu Given the established role of the pyridazine core, this compound serves as a key intermediate for the synthesis of new agrochemical candidates. The bromine atoms provide convenient attachment points for various chemical moieties, allowing for the creation and testing of novel compounds with potentially improved efficacy and selectivity, analogous to how its pyridine counterparts are used. guidechem.comlookchem.comchemimpex.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dibromopyridazine-3,6-dione |

| 3,6-dibromopyridazine-4,5-diamine |

| 3,5-dibromopyridine |

| Pyridazine |

| Pyridazinone |

| Cholinesterase |

| 3-Amino-5-bromopyridine |

| 2-Amino-3,5-dibromopyridine |

| 2-Chloro-3,5-dibromopyridine (B1298877) |

| 4,7-dibromo researchgate.netCurrent time information in Bangalore, IN.smolecule.comthiadiazolo[3,4-d]pyridazine |

Conclusion and Future Research Directions

Summary of Current Understanding and Research Progress for 3,5-Dibromopyridazine

Research on this compound, while not extensive, has primarily centered on its utility as a scaffold in metal-catalyzed cross-coupling reactions. The existing literature indicates that its functionalization is feasible but requires careful control of reaction conditions to achieve site-selectivity.

The most significant progress has been made in understanding its behavior in the Suzuki-Miyaura coupling reaction. Studies on the closely related 3,5-dichloropyridazine (B104411) have shown that the electronic properties of the catalyst's ligand play a crucial role in directing which halogen is substituted. This principle is directly applicable to this compound. Generally, the pyridazine (B1198779) ring's electronics favor substitution at the C3 position. However, this inherent selectivity can be overridden. For instance, a Suzuki-Miyaura reaction of this compound with an aryl boronic acid using a specific palladium catalyst system was shown to selectively occur at the C5 position.

Beyond this, the broader family of pyridazine derivatives has been extensively studied, revealing a wealth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govnih.gov This body of work provides a strong impetus for the synthesis and evaluation of novel derivatives starting from this compound, although specific research into the biological activities of its direct derivatives remains limited. The current understanding positions this compound as a high-potential precursor, with foundational studies on its reactivity paving the way for more complex applications.

Identification of Key Challenges and Unexplored Avenues in this compound Chemistry

Despite its potential, the chemistry of this compound is accompanied by several challenges that have likely contributed to its "surprisingly rare" appearance in the scientific literature.

Key Challenges:

Site-Selectivity: The primary challenge is achieving predictable and high-yielding mono-functionalization at either the C3 or C5 position. The two bromine atoms have similar, but not identical, electronic environments, making selective substitution difficult without meticulous catalyst and condition screening. While ligand tuning has shown promise in Suzuki reactions, this concept is not yet broadly explored for other types of cross-coupling.

Limited Reaction Scope: The reactivity of this compound has not been systematically investigated across a wide range of modern synthetic reactions. Its performance in other key C-C and C-N bond-forming reactions like Buchwald-Hartwig, Sonogashira, or Heck couplings is largely undocumented.

Scalability of Synthesis: While pyridazine synthesis is well-established, the specific, high-yield synthesis and purification of the 3,5-dibromo isomer for large-scale applications may present process chemistry challenges.

Unexplored Avenues:

Orthogonal Functionalization: Developing synthetic routes to sequentially and selectively substitute both bromine atoms with different functional groups would unlock the door to complex, multi-functional molecules.

Direct C-H Functionalization: The single C-H bond on the pyridazine ring (at the C4 position) is an untapped site for functionalization, which could offer an alternative route to tri-substituted pyridazine derivatives.

Biological Screening: There is a significant opportunity to synthesize a library of 3,5-disubstituted pyridazine derivatives and screen them for a wide range of biological activities, leveraging the known pharmacophoric properties of the pyridazine core. nih.govnih.gov

Materials Science Applications: The electron-deficient nature of the pyridazine ring suggests that its derivatives could be valuable in creating novel organic electronic materials, an area that remains entirely unexplored.

Emerging Synthetic Methodologies and Their Applicability

Modern synthetic chemistry offers a powerful toolkit that can be applied to overcome the challenges associated with this compound. The most promising methodologies are advanced, palladium-catalyzed cross-coupling reactions, which have become indispensable for constructing complex molecular frameworks. mdpi.commdpi-res.com

The key to unlocking the potential of this compound lies in the rational selection of catalytic systems. Research has demonstrated that ligand choice is paramount in controlling the regioselectivity of Suzuki-Miyaura couplings with 3,5-dihalopyridazines. Electron-deficient bidentate ligands tend to favor reaction at the more electron-deficient C3 position, whereas electron-rich monodentate ligands can steer the reaction toward the C5 position. This "ligand-tuning" approach is a critical emerging strategy.

| Ligand Type | Favored Reaction Site | Rationale |

| Electron-deficient bidentate (e.g., dppf) | C3 | Chelation and electron-withdrawing nature enhance reactivity at the inherently more reactive C3 position. |

| Electron-rich monodentate (e.g., QPhos) | C5 | Increased electron density on the palladium center alters the catalytic cycle's selectivity, favoring the C5 position. |